4-(4-Bromophenyl)-1,2-oxazole-3-carboxylic acid
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Overview
Description
“4-Bromophenylacetic acid” is an organic compound. It is a derivative of phenylacetic acid containing a bromine atom in the para position .
Synthesis Analysis
“4-Bromophenylacetic acid” may be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . It can also be made by condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, and then hydrolyzing the nitrile with sodium hydroxide .Molecular Structure Analysis
The molecular structure of “4-Bromophenylacetic acid” can be represented by the SMILES stringC1=CC(=CC=C1CC(=O)O)Br
. Chemical Reactions Analysis
Methyl 4-bromophenylacetate is made from 4-bromophenylacetic acid by Fischer esterification, refluxing it with methanol acidified with sulfuric acid . A hydrazone derivative, 2-(4-bromophenyl)acetohydrazide, is made by refluxing the methyl ester with hydrazine .Physical and Chemical Properties Analysis
“4-Bromobenzoic acid” is a beige solid with no odor. Its melting point is between 251 - 256 °C .Scientific Research Applications
Synthesis of Heterocyclic Compounds
One study demonstrates the modular synthesis of 2,4-disubstituted oxazoles using a gold-catalyzed oxidation strategy. This method utilizes a terminal alkyne and a carboxamide, highlighting the importance of bidentate ligands in tempering the reactivities of in situ-generated gold carbenes, leading to the successful formation of oxazole rings (Luo et al., 2012).
Anticonvulsant Activity and Sodium Channel Blocking
Research into 3-aminopyrroles derived from acetophenone and glycine derivatives, including 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester, has revealed significant anticonvulsant activity. This compound blocks sodium channels in a frequency-dependent manner, offering insights into potential therapeutic applications (Unverferth et al., 1998).
Corrosion Inhibition
The study on corrosion control of mild steel using organic compounds in hydrochloric acid medium identifies the potential of heterocyclic compounds as efficient corrosion inhibitors. This research emphasizes the importance of molecular structure in the adsorption process and corrosion inhibition efficiency (Bentiss et al., 2009).
Novel Synthesis Approaches
Another application includes the synthesis of phenylacetylene containing 1,2,3-triazole group , illustrating innovative approaches to constructing complex molecules for further pharmacological and chemical studies (Zhang et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability .
Result of Action
Similar compounds have been known to cause various molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action of a compound .
Properties
IUPAC Name |
4-(4-bromophenyl)-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-7-3-1-6(2-4-7)8-5-15-12-9(8)10(13)14/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJNRENGMKUZDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CON=C2C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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